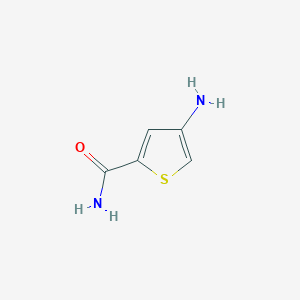

4-Aminotiofeno-2-carboxamida

Descripción general

Descripción

4-Aminothiophene-2-carboxamide is a chemical compound with the CAS Number: 784124-87-4 . It has a molecular weight of 142.18 and is typically in the form of a powder .

Synthesis Analysis

The synthesis of 2-aminothiophene derivatives, which includes 4-Aminothiophene-2-carboxamide, has been a subject of interest due to their potential biological activities . Green methodologies have been developed that meet the principles of green chemistry . These include multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions .

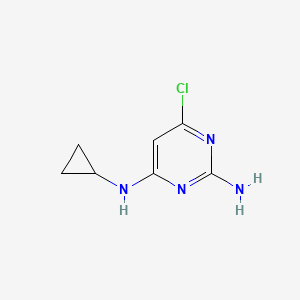

Molecular Structure Analysis

The IUPAC name for 4-Aminothiophene-2-carboxamide is 4-amino-2-thiophenecarboxamide . The InChI code provides a standard way to encode the molecular structure using text .

Chemical Reactions Analysis

Thiophene derivatives, including 4-Aminothiophene-2-carboxamide, have been synthesized through various methods such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Physical and Chemical Properties Analysis

4-Aminothiophene-2-carboxamide is a powder at room temperature .

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de la 4-Aminotiofeno-2-carboxamida se han estudiado por su potencial como agentes antimicrobianos. Muestran promesa en la lucha contra varias cepas bacterianas, incluyendo bacterias grampositivas y gramnegativas . Esta aplicación es crucial en el desarrollo de nuevos antibióticos, especialmente frente al aumento de la resistencia a los antibióticos.

Efectos Antiinflamatorios y Analgésicos

También se ha informado que estos compuestos exhiben propiedades antiinflamatorias y analgésicas . Esto los convierte en candidatos para el desarrollo de nuevos medicamentos para el alivio del dolor, particularmente para afecciones inflamatorias crónicas.

Actividad Antitumoral

Hay evidencia que sugiere que estos compuestos pueden tener actividades antitumorales, lo que los hace interesantes en la investigación del cáncer . Su posible papel en la inhibición del crecimiento de células cancerosas podría conducir a nuevas opciones terapéuticas para varios tipos de cáncer.

Inhibición de la Corrosión

Más allá de las aplicaciones médicas, los derivados de la this compound también se utilizan en la ciencia de los materiales, particularmente como inhibidores de la corrosión de metales . Esto es importante para prolongar la vida útil de los componentes metálicos en diversas industrias.

Fabricación de Diodos Emisores de Luz (LED)

En el campo de la electrónica, estos compuestos se utilizan en la fabricación de diodos emisores de luz . Las propiedades de los derivados del tiofeno los hacen adecuados para crear LED más eficientes y duraderos.

Mecanismo De Acción

Target of Action

4-Aminothiophene-2-carboxamide is a derivative of thiophene, a five-membered heterocyclic compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects . The specific interactions of 4-Aminothiophene-2-carboxamide with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiophene derivatives, including 4-Aminothiophene-2-carboxamide, are known to affect various biochemical pathways due to their broad spectrum of biological activities . .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that they can induce a range of molecular and cellular effects .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-Aminothiophene-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 4-Aminothiophene-2-carboxamide has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex and enhance its biological activity .

Cellular Effects

The effects of 4-Aminothiophene-2-carboxamide on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Aminothiophene-2-carboxamide can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, this compound has been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting overall cell function . The influence on cellular metabolism includes changes in the levels of metabolites and the flux through metabolic pathways .

Molecular Mechanism

At the molecular level, 4-Aminothiophene-2-carboxamide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 4-Aminothiophene-2-carboxamide has been shown to inhibit enzyme activity by binding to the active site and preventing substrate access . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 4-Aminothiophene-2-carboxamide can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, 4-Aminothiophene-2-carboxamide may degrade into inactive metabolites over time, reducing its efficacy . Additionally, prolonged exposure to the compound can lead to adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Aminothiophene-2-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At higher doses, 4-Aminothiophene-2-carboxamide can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

4-Aminothiophene-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active or inactive metabolites . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism . For instance, 4-Aminothiophene-2-carboxamide may enhance or inhibit specific metabolic pathways, leading to changes in the production and utilization of key metabolites .

Transport and Distribution

The transport and distribution of 4-Aminothiophene-2-carboxamide within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, 4-Aminothiophene-2-carboxamide may localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of 4-Aminothiophene-2-carboxamide is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Aminothiophene-2-carboxamide may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Propiedades

IUPAC Name |

4-aminothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKYWDFCQPQTFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521169.png)

![[4-(Methanesulfonylmethyl)phenyl]methanamine](/img/structure/B1521177.png)